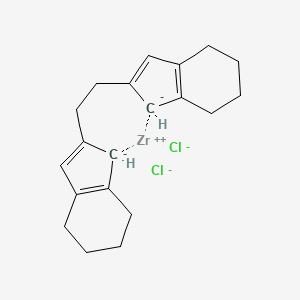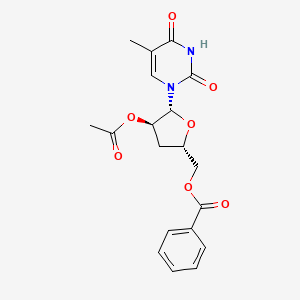
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is a modified nucleoside analogue. It is structurally characterized by the presence of acetyl and benzoyl groups at the 2’ and 5’ positions, respectively, and a deoxy modification at the 3’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of the nucleoside precursor. The 2’-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’-hydroxyl group is then benzoylated using benzoyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pH, and reaction times .
化学反应分析
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the deprotected nucleoside.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxyl group.
Substitution: The acetyl and benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed
Hydrolysis: Deprotected nucleoside.
Oxidation: Carboxylated nucleoside.
Substitution: Nucleoside with different protecting or functional groups.
科学研究应用
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid structure and function, particularly in RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown efficacy against viruses such as herpes and hepatitis.
Industry: Utilized in the production of pharmaceuticals and as a research reagent in biochemical laboratories.
作用机制
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with the normal processes of replication and transcription. The acetyl and benzoyl groups provide steric hindrance, which can disrupt the formation of hydrogen bonds and base pairing, leading to the inhibition of viral replication and cancer cell proliferation .
相似化合物的比较
Similar Compounds
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-methyluridine: Another modified nucleoside with similar protective groups but a different modification at the 3’ position.
2’-O-Acetyl-5’-O-benzoyl-5-methyl-3’-deoxyuridine: Similar structure but lacks the 3’-deoxy modification.
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is unique due to its specific combination of protective groups and modifications, which confer distinct chemical properties and biological activities. Its ability to disrupt nucleic acid processes makes it a valuable tool in antiviral and anticancer research .
属性
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCWWXMHSBNPN-ZMSDIMECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

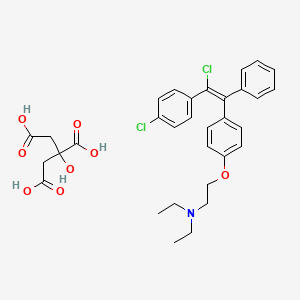
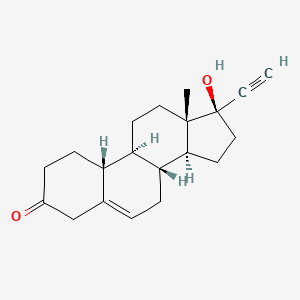
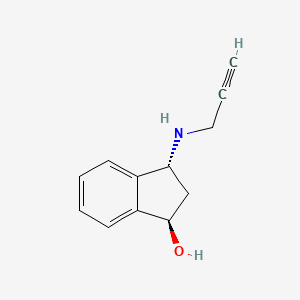

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)
